1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a ketone group attached to a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A tyrosinase inhibitor with strong depigmenting effects.
2-(2,4-Dihydroxyphenyl)benzimidazole: A compound with fluorescent properties used in biochemical applications.
Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
29048-54-2 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,11-12H,1-2H3 |
InChI Key |
XMZKXYBXQCAUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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